Cas no 2171836-82-9 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid)

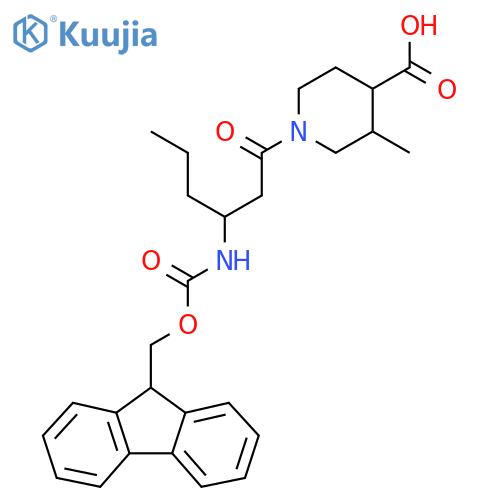

2171836-82-9 structure

商品名:1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid

- EN300-1498521

- 2171836-82-9

- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid

-

- インチ: 1S/C28H34N2O5/c1-3-8-19(15-26(31)30-14-13-20(27(32)33)18(2)16-30)29-28(34)35-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,18-20,25H,3,8,13-17H2,1-2H3,(H,29,34)(H,32,33)

- InChIKey: FAQLKRJLMSZTMC-UHFFFAOYSA-N

- ほほえんだ: OC(C1CCN(C(CC(CCC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1C)=O

計算された属性

- せいみつぶんしりょう: 478.24677219g/mol

- どういたいしつりょう: 478.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 736

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 95.9Ų

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1498521-1.0g |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid |

2171836-82-9 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1498521-250mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid |

2171836-82-9 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1498521-10000mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid |

2171836-82-9 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1498521-100mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid |

2171836-82-9 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1498521-500mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid |

2171836-82-9 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1498521-2500mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid |

2171836-82-9 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1498521-50mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid |

2171836-82-9 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1498521-1000mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid |

2171836-82-9 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1498521-5000mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-3-methylpiperidine-4-carboxylic acid |

2171836-82-9 | 5000mg |

$9769.0 | 2023-09-27 |

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

2171836-82-9 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-4-carboxylic acid) 関連製品

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量